Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-
Overview
Description
Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-, is a chemical compound with the molecular formula C11H15FN2O It is a derivative of pentanamide and contains a fluorophenyl group, an amino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-, typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluorobenzaldehyde and an appropriate amine.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate compound is then reduced to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-, has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity and can be used in the study of biological processes.
Medicine: It may have therapeutic potential and can be explored for its use in drug development.
Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-, exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pentanamide, N-(2-fluorophenyl)
N-(2-amino-4-fluorophenyl)pentanamide
N-(2-amino-4-fluorophenyl)butanamide
Uniqueness: Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-, is unique due to its specific structural features, such as the presence of the fluorophenyl group and the stereochemistry at the 2S,3S positions. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S,3S)-2-amino-N-[(4-fluorophenyl)methyl]-3-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-3-9(2)12(15)13(17)16-8-10-4-6-11(14)7-5-10/h4-7,9,12H,3,8,15H2,1-2H3,(H,16,17)/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKESPQQAONQWRL-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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